
3-(Deacetoxy)vecuronium
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Description
3-(Deacetoxy)vecuronium, also known as this compound, is a useful research compound. Its molecular formula is C32H55BrN2O2 and its molecular weight is 579.7 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Metabolic Pathways
3-Desacetyl Vecuronium is primarily formed in vivo through hepatic and renal metabolism:
-
Enzymatic Hydrolysis :
Esterases in the liver catalyze the deacetylation of vecuronium bromide, producing 3-Desacetyl Vecuronium as a major metabolite . -
Excretion Pathways :
Stability and Degradation
The compound’s instability in aqueous environments influences its reactivity:
Stability Parameter | Value |
---|---|
Melting Point | >167°C (with decomposition) |
Solubility | Slightly soluble in chloroform/water |
Degradation Products | Unidentified polar metabolites |
Comparative Reactivity with Analogues
Structural modifications impact pharmacological activity:
-
Desacetoxy Analogues :
Removal of acetyl groups (e.g., ORG 8730, ORG 8764) reduces neuromuscular blocking potency but increases vagolytic effects .
Analogues | Neuromuscular Blocking Potency | Vagolytic Activity |
---|---|---|
Vecuronium Bromide | High | Low |
3-Desacetyl Vecuronium | Moderate (~50%) | Moderate |
Bis-Desacetoxy Pancuronium | Low (1/5th of parent) | High |
Synthetic Routes in Research
Laboratory synthesis involves multi-step processes:
-
Key Steps from Intermediates :
-
Reduction : Sodium borohydride reduces ketone groups in intermediates (e.g., compound 8 → 9).
-
Acetylation : Zinc chloride-catalyzed acetylation of hydroxyl groups (compound 10 → 11).
-
Alkylation : Methyl trifluoromethanesulfonate for quaternary ammonium formation.
-
Reaction Step | Conditions | Yield |
---|---|---|
Reduction (NaBH₄) | MeOH/CH₂Cl₂, 18°C, 4h | 96% |
Acetylation (ZnCl₂) | Ac₂O/AcOH, RT, 3h | 91% |
Anion Exchange (LiBr) | Acetone, RT, 20min | 86% |
Properties
CAS No. |
85639-52-7 |
---|---|
Molecular Formula |
C32H55BrN2O2 |
Molecular Weight |
579.7 g/mol |
IUPAC Name |
[(2R,5S,10S,13S,16S,17R)-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide |
InChI |
InChI=1S/C32H55N2O2.BrH/c1-23(35)36-30-29(34(4)19-9-6-10-20-34)21-28-26-14-12-24-11-13-25(33-17-7-5-8-18-33)22-32(24,3)27(26)15-16-31(28,30)2;/h24-30H,5-22H2,1-4H3;1H/q+1;/p-1/t24-,25-,26?,27?,28?,29+,30+,31+,32+;/m1./s1 |
InChI Key |
GIQDUKCSXUULNH-ONKPHSJPSA-M |
SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(CC4)N5CCCCC5)C)C)[N+]6(CCCCC6)C.[Br-] |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](CC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(C[C@@H](CC4)N5CCCCC5)C)C)[N+]6(CCCCC6)C.[Br-] |
Canonical SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(CC4)N5CCCCC5)C)C)[N+]6(CCCCC6)C.[Br-] |
Synonyms |
3-(deacetoxy)vecuronium 3-(desacetoxy)vecuronium 3-monodesacetoxy vecuronium ORG 8730 ORG-8730 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
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